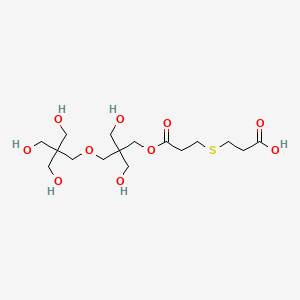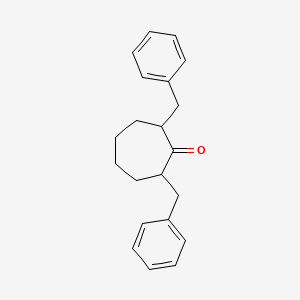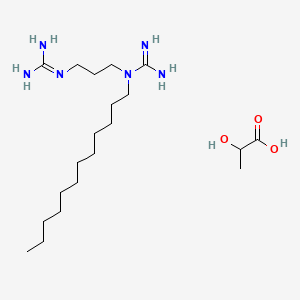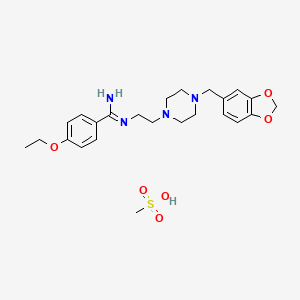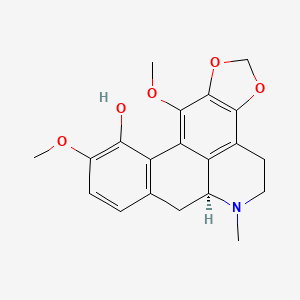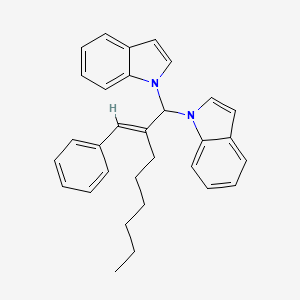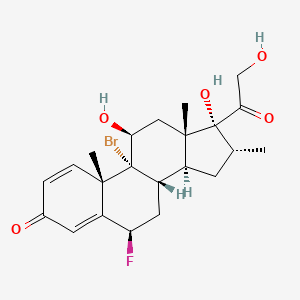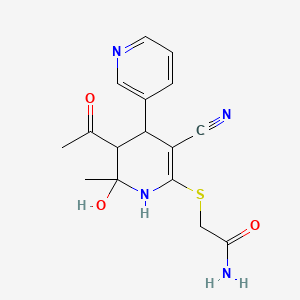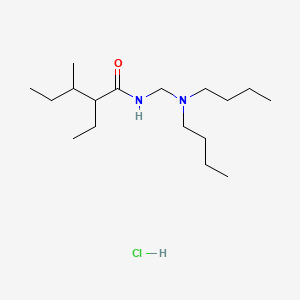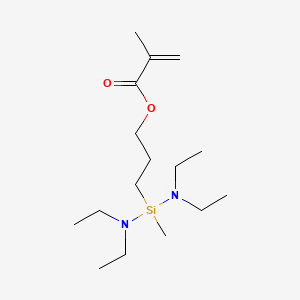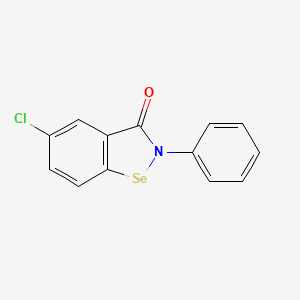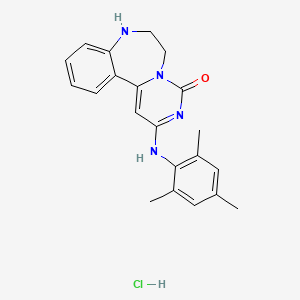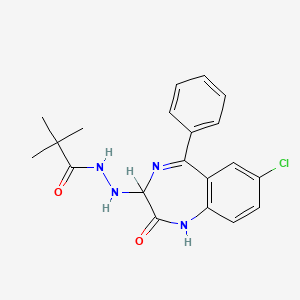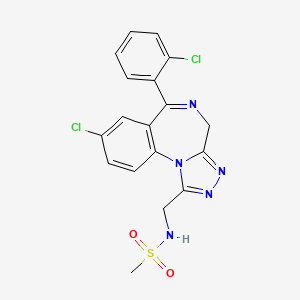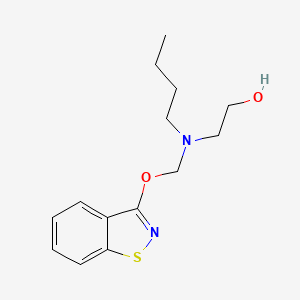
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol is a chemical compound with the molecular formula C14H20N2O2S It is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol typically involves the reaction of 1,2-benzisothiazol-3-ol with a suitable alkylating agent, such as butylamine, in the presence of a base. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, where nucleophiles like halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzisothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(((1,2-Benzisothiazol-3-yloxy)methyl)ethylamino)ethanol
- 2-(((1,2-Benzisothiazol-3-yloxy)methyl)propylamino)ethanol
- 2-(((1,2-Benzisothiazol-3-yloxy)methyl)hexylamino)ethanol
Uniqueness
Compared to similar compounds, 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The presence of the benzisothiazole ring also contributes to its distinct properties, making it a valuable compound for various research applications .
Properties
CAS No. |
94087-25-9 |
|---|---|
Molecular Formula |
C14H20N2O2S |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
2-[1,2-benzothiazol-3-yloxymethyl(butyl)amino]ethanol |
InChI |
InChI=1S/C14H20N2O2S/c1-2-3-8-16(9-10-17)11-18-14-12-6-4-5-7-13(12)19-15-14/h4-7,17H,2-3,8-11H2,1H3 |
InChI Key |
WEWBIJGRAIWBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)COC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


